

C-Peptide 2 Expression in Rat Pancreatic Islets: A Technical Guide

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Compound of Interest

Compound Name: C-Peptide 2, rat

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This technical guide provides an in-depth overview of C-peptide 2 expression, function, and measurement in rat pancreatic islets. Rodents, including rats and mice, are unique in that they express two non-allelic proinsulin genes, *Ins1* and *Ins2*, which produce proinsulin I and proinsulin II, respectively.[1][2] Upon enzymatic cleavage within the pancreatic β -cells, these precursors yield two distinct forms of insulin and two corresponding connecting peptides: C-peptide 1 and C-peptide 2.[3][4] While historically considered an inert byproduct of insulin synthesis, C-peptide is now recognized as a biologically active molecule with its own signaling pathways and physiological effects.[5] This document summarizes the quantitative data on C-peptide 2 expression, details the experimental protocols for its analysis, and visualizes the key biological and experimental processes.

Data Presentation: Quantitative Analysis of C-Peptide 2

The measurement of C-peptide is a reliable indicator of pancreatic β -cell function and endogenous insulin secretion. Unlike insulin, C-peptide is not significantly cleared during its first pass through the liver and has a longer half-life in circulation (approximately 30-35 minutes compared to 5-10 minutes for insulin), making it a more stable analyte.

Table 1: Circulating C-Peptide Levels in Rat Plasma

Condition	C-Peptide Concentration (pM)	Assay Method	Reference
Non-diabetic (Fasting)	1124 ± 478	TR-FIA	
Diabetic (STZ-induced, Fasting)	73 ± 22	TR-FIA	

TR-FIA: Time-Resolved Fluorescence Immunoassay; STZ: Streptozotocin.

Table 2: Cellular C-Peptide Content in Rat Pancreatic Tissue

Tissue Preparation	Molar Content (C-Peptide vs. Insulin)	Method	Reference
Isolated Islets	Equimolar	Acidic Extraction & Immunoassay	
Purified β -cells	Equimolar	Acidic Extraction & Immunoassay	
Pancreatic Extracts (with protease inhibitors)	Equimolar	Acidic Extraction & Immunoassay	

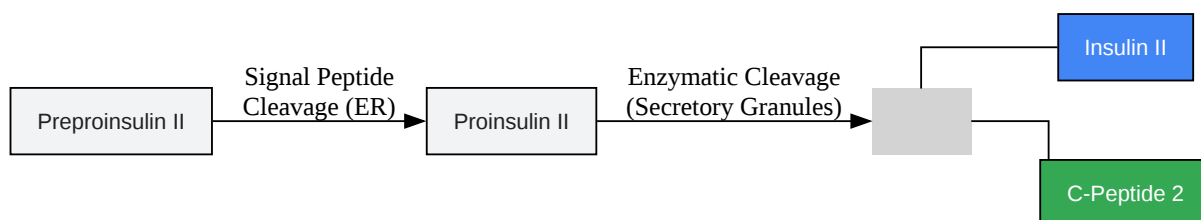
Table 3: Performance Characteristics of Rat C-Peptide 2 Immunoassays

Assay Type	Dynamic Range	Sample Type	Key Characteristics	References
ELISA	25 - 1600 pM	Serum, Plasma	Accuracy: 88-92% (Rat Serum)	
TR-FIA	66 - 3900 pM	Plasma, Media, Extracts	Inter-assay CV < 7.6%; Intra-assay CV < 4.8%	
ELISA (Validated)	Detection limit < first calibrator	Islet Culture Media	Recovery upon dilution: 91-105%	

CV: Coefficient of Variation.

Proinsulin II Processing and C-Peptide 2 Formation

In the endoplasmic reticulum of pancreatic β -cells, preproinsulin II is synthesized and its signal peptide is removed to form proinsulin II. This molecule is then transported to the Golgi apparatus and packaged into secretory granules. Within these granules, prohormone convertases (PC1/3 and PC2) and carboxypeptidase H cleave the proinsulin II molecule, releasing equimolar amounts of insulin II and C-peptide 2.

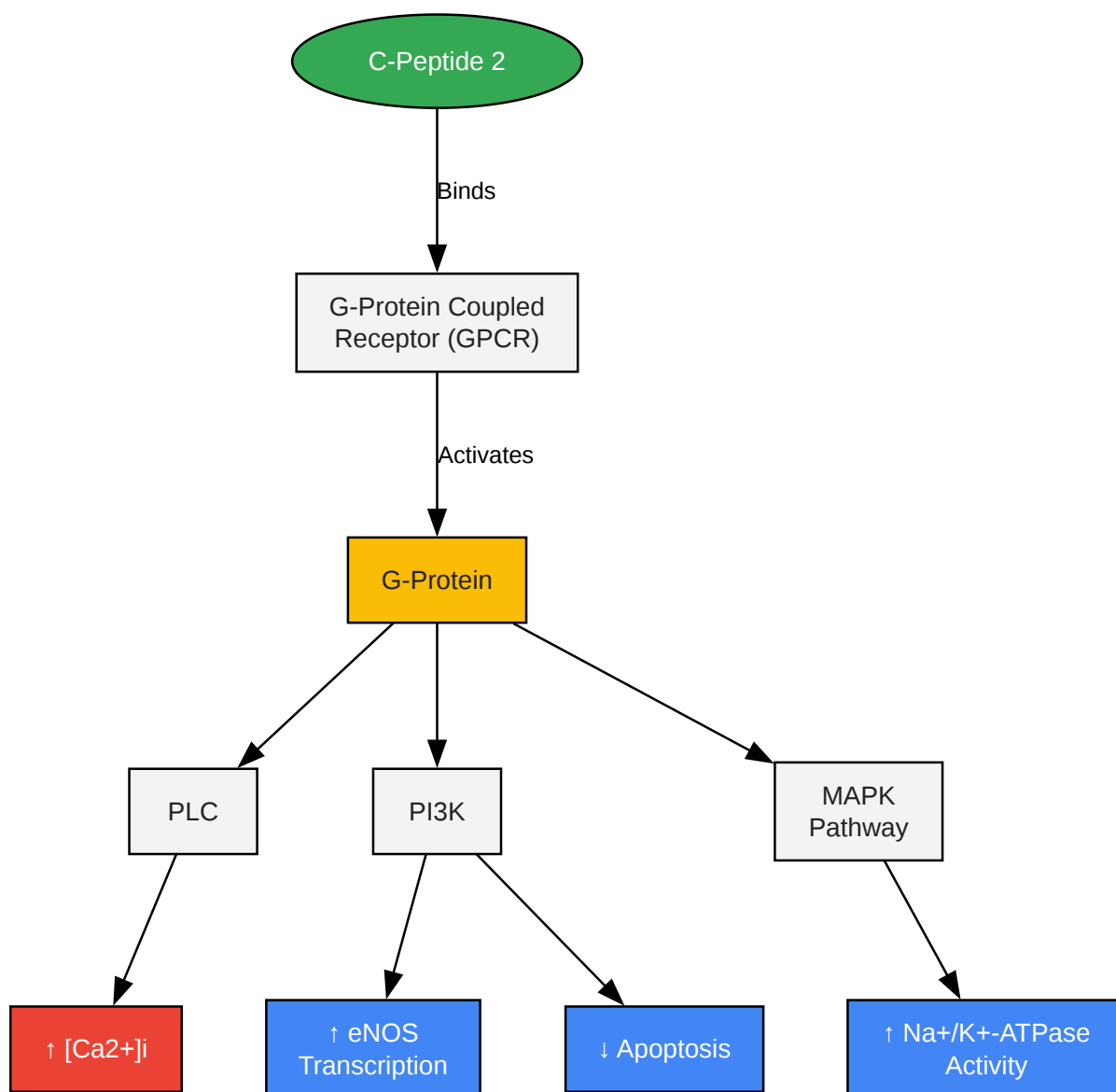


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Proinsulin II processing into Insulin II and C-Peptide 2.

C-Peptide 2 Signaling Pathways

C-peptide is not an inert molecule; it exerts cellular effects by binding to a specific, likely G-protein coupled receptor (GPCR), on the surface of various cell types. This binding initiates a cascade of intracellular signaling events that are distinct from those of insulin. Key downstream effects include the activation of Na⁺/K⁺-ATPase, endothelial nitric oxide synthase (eNOS), and mitogen-activated protein kinase (MAPK) pathways, as well as an increase in intracellular calcium. These pathways contribute to C-peptide's observed anti-inflammatory and anti-apoptotic effects.



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C-Peptide 2 signaling cascade initiated by GPCR binding.

Experimental Protocols

Accurate quantification and analysis of C-peptide 2 are crucial for research in diabetes and metabolic disorders. Below are detailed methodologies for key experiments.

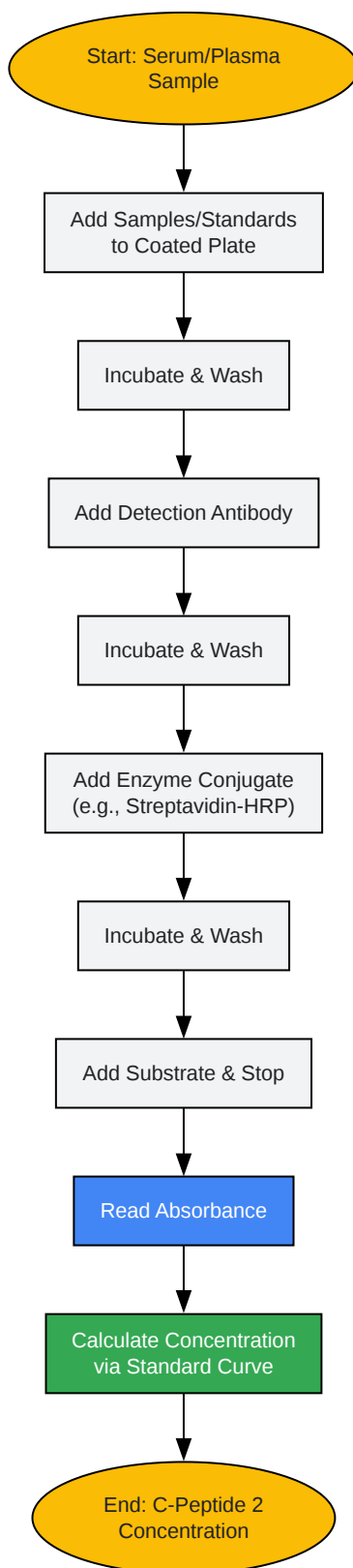
Quantification of C-Peptide 2 by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying C-peptide 2 in various biological samples.

Methodology:

- Sample Collection & Preparation:
 - Collect whole blood into serum separator tubes.
 - Allow blood to clot at room temperature for 30-45 minutes.
 - Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
 - Aliquot the resulting serum and store at -80°C until analysis. For plasma, use tubes containing K2 EDTA.
- ELISA Procedure (General):
 - Prepare standards, controls, and samples according to the kit manufacturer's instructions (e.g., Millipore EZRMCP2-21K).
 - Add standards, controls, and samples to the wells of the antibody-coated microplate.
 - Incubate the plate, typically for 2 hours at room temperature, to allow C-peptide 2 to bind to the capture antibody.
 - Wash the plate multiple times to remove unbound substances.
 - Add a detection antibody (e.g., Biotinylated anti-C-peptide 2). Incubate.

- Wash the plate. Add a conjugate such as Streptavidin-HRP. Incubate.
- Wash the plate. Add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound C-peptide 2.
- Stop the reaction with a stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm with a reference at 590 nm) using a microplate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
 - Calculate the C-peptide 2 concentration in the samples by interpolating their absorbance values from the standard curve.



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Workflow for C-Peptide 2 quantification by ELISA.

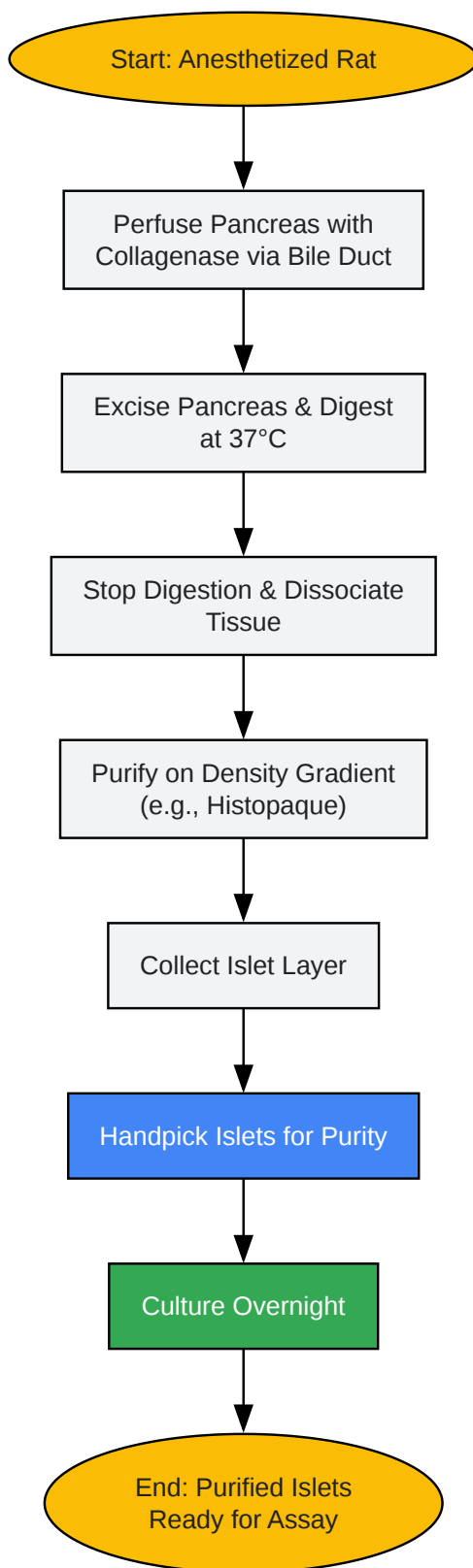
Rat Pancreatic Islet Isolation

Studying C-peptide 2 secretion requires viable pancreatic islets isolated from the exocrine tissue.

Methodology:

- Pancreas Perfusion and Digestion:
 - Anesthetize the rat according to approved institutional protocols.
 - Cannulate the common bile duct and clamp the ampulla of Vater.
 - Perfuse the pancreas by injecting ice-cold collagenase solution (e.g., 2 mg/mL Type V in Hanks' Balanced Salt Solution) through the duct.
 - Excise the distended pancreas and place it in a conical tube.
 - Incubate in a 37°C water bath for approximately 25-30 minutes to digest the exocrine tissue.
- Islet Purification:
 - Stop the digestion by adding cold buffer (e.g., HBSS with serum).
 - Gently shake the tube to dissociate the tissue.
 - Wash and filter the digest through a sterile mesh to remove undigested tissue.
 - Purify the islets from the acinar cells using a density gradient (e.g., Histopaque). Centrifuge to separate the layers.
 - Collect the islet-rich layer from the interface.
- Islet Culture:
 - Wash the collected islets with culture medium.
 - Handpick the islets under a dissecting microscope to ensure high purity.

- Culture the islets overnight in a suitable medium (e.g., RPMI 1640 with 11.1 mmol/L glucose and 10% FBS) before experimentation.



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Workflow for the isolation of rat pancreatic islets.

Glucose-Stimulated C-Peptide 2 Secretion Assay

This in vitro assay measures the ability of isolated islets to secrete C-peptide 2 (and insulin) in response to different glucose concentrations.

Methodology:

- Islet Preparation:
 - Use islets isolated as described above.
 - Pre-incubate islets for 1 hour at 37°C in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mmol/L) and 0.2% BSA.
- Secretion Assay:
 - Incubate groups of islets (e.g., 10-20 islets per condition) in KRBH buffer with a low (basal) glucose concentration (e.g., 2.8 mmol/L) for 1 hour at 37°C.
 - Collect the supernatant for basal secretion analysis.
 - Wash the islets and then incubate them in KRBH buffer with a high (stimulatory) glucose concentration (e.g., 25 mmol/L) for 1 hour at 37°C.
 - Collect the supernatant for stimulated secretion analysis.
- Quantification and Analysis:
 - Measure the C-peptide 2 concentration in the collected supernatants using a sensitive immunoassay like ELISA or TR-FIA.
 - The results can be expressed as the amount of C-peptide 2 secreted per islet or as a fold increase of stimulated over basal secretion.

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